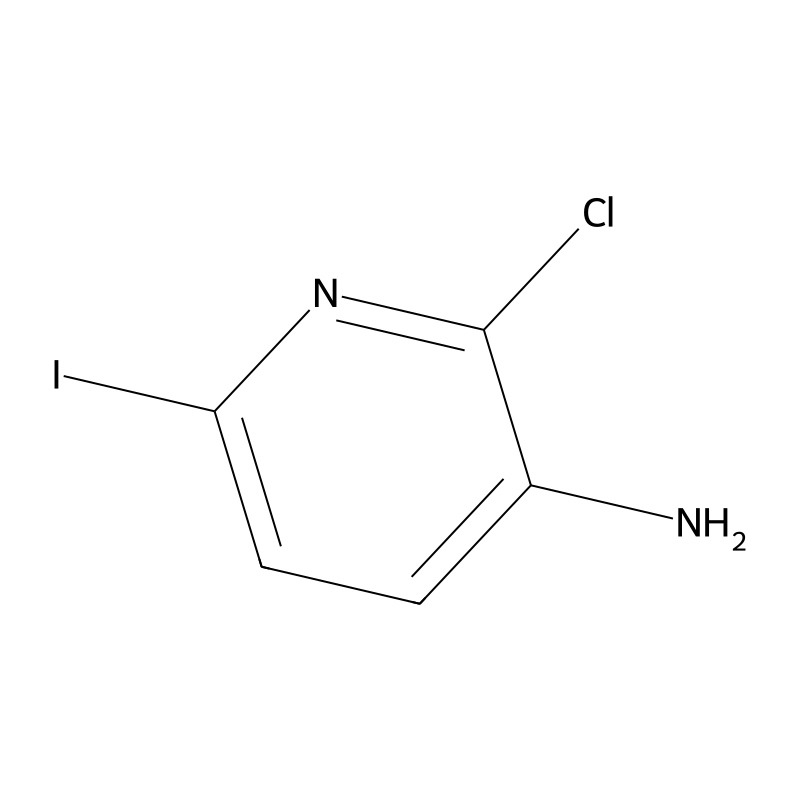2-Chloro-6-iodopyridin-3-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
“2-Chloro-6-iodopyridin-3-amine” is a compound that has garnered significant attention in the field of chemistry, particularly in pharmaceutical research and development . Its unique structure, characterized by the presence of both chlorine and iodine atoms on the pyridine ring, renders it a valuable building block in organic synthesis . The compound’s ability to act as a versatile intermediate has led to its use in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials .
From a chemical standpoint, the compound exhibits typical reactivity patterns of halogenated aromatics and amines. Its reactivity is further influenced by the presence of both electron-withdrawing and electron-donating groups, leading to a unique set of reactions and pathways that it can undergo . This reactivity profile is crucial in its applications, especially in organic synthesis, where it acts as an intermediate or a reactant .
2-Chloro-6-iodopyridin-3-amine is a heterocyclic organic compound characterized by a pyridine ring substituted with chlorine and iodine atoms, as well as an amine group. Its molecular formula is and it has a molecular weight of approximately 254.46 g/mol. The compound typically appears as a crystalline solid and exhibits unique electronic properties due to the presence of electronegative halogens, which significantly influence its reactivity and interactions in
Due to the lack of specific data, it's important to consider general safety precautions when handling halopyridines. These compounds may exhibit irritating, corrosive, or harmful effects []. Always consult safety data sheets (SDS) for specific handling procedures and wear appropriate personal protective equipment (PPE) when working with unknown compounds.
- Nucleophilic Aromatic Substitution: The chlorine atom, being more reactive than iodine, can be selectively substituted in reactions, allowing for the introduction of various nucleophiles.
- Electrophilic Substitution: The iodine atom serves as a good leaving group in electrophilic substitution reactions, which facilitates the formation of new compounds through cross-coupling methodologies .
- Formation of Carbon-Nitrogen Bonds: The amine group acts as a nucleophile, engaging in reactions that form carbon-nitrogen bonds, crucial for synthesizing heterocyclic compounds used in pharmaceuticals .
Research indicates that 2-Chloro-6-iodopyridin-3-amine exhibits biological activity that makes it a candidate for drug development. It has been studied for its potential effects on various biological systems, including its role as an inhibitor of specific cytochrome P450 enzymes, which are important in drug metabolism . Additionally, compounds with similar structures have shown diverse biological activities, including antimicrobial and anticancer properties.
Several methods exist for synthesizing 2-Chloro-6-iodopyridin-3-amine:
- Halogenation Reactions: The compound can be synthesized through halogenation of pyridine derivatives, followed by amination.
- Nucleophilic Substitution Reactions: Starting materials such as 6-bromo-pyridin-3-amine can be subjected to nucleophilic substitution with iodide and chloride sources to yield the desired compound.
- Multi-step Synthetic Routes: Advanced synthetic methods may involve multiple steps including the formation of intermediates that are subsequently converted into 2-Chloro-6-iodopyridin-3-amine through selective reactions.
2-Chloro-6-iodopyridin-3-amine serves various applications in:
- Pharmaceuticals: It is utilized as an intermediate in the synthesis of drug candidates due to its ability to form complex heterocycles.
- Agrochemicals: The compound is also explored for use in developing herbicides and pesticides.
- Material Science: Its unique properties make it useful in creating advanced materials with specific electronic characteristics .
Studies on 2-Chloro-6-iodopyridin-3-amine have focused on its interactions with various biological targets. Notably, it has been investigated for its potential to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism. This inhibition could lead to significant implications for pharmacokinetics and drug-drug interactions . Additionally, its reactivity patterns provide insights into how it might interact with other biomolecules.
Several compounds share structural similarities with 2-Chloro-6-iodopyridin-3-amine. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 6-Chloro-2-iodopyridin-3-amine | 400777-06-2 | 0.67 |
| 2-Iodo-6-methylpyridin-3-amine | 1211596-30-3 | 0.73 |
| 6-Chloro-4-methylpyridin-3-amine | 66909-38-4 | 0.65 |
| 2-Chloro-6-(trifluoromethyl)pyridin-3-am | 117519-09-2 | 0.66 |
| 2-Chloro-pyridinyl derivatives | Various | Varies |








